molecular formula C10H11FO2 B14835864 2-(Cyclopropylmethoxy)-3-fluorophenol

2-(Cyclopropylmethoxy)-3-fluorophenol

Cat. No.: B14835864
M. Wt: 182.19 g/mol
InChI Key: OCCZHUVBGGUIEG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-fluorophenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a fluorine atom attached to a phenol ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3-fluorophenol typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The cyclopropylmethoxy group can be introduced through an etherification reaction using cyclopropylmethanol and a suitable base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopropylmethoxy-3-fluorocyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Cyclopropylmethoxy-3-fluorocyclohexanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-3-fluorophenol can be compared with other similar compounds such as:

    2-(Cyclopropylmethoxy)-4-fluorophenol: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.

    2-(Cyclopropylmethoxy)-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    2-(Cyclopropylmethoxy)-3-bromophenol:

The uniqueness of this compound lies in the specific combination of the cyclopropylmethoxy group and the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-fluorophenol

InChI

InChI=1S/C10H11FO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

OCCZHUVBGGUIEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2F)O

Origin of Product

United States

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